Rolapitant

描述

Rolapitant (Varubi®) is a selective, competitive neurokinin-1 (NK-1) receptor antagonist approved by the FDA in 2015 for preventing delayed chemotherapy-induced nausea and vomiting (CINV) . It is administered orally as a single 180 mg dose 1–2 hours before chemotherapy, leveraging its long plasma half-life (169–183 hours) to provide sustained NK-1 receptor occupancy (>90% in the cortex for up to 5 days) . However, it moderately inhibits CYP2D6, necessitating caution with narrow-therapeutic-index CYP2D6 substrates (e.g., dextromethorphan) .

Structure

3D Structure

属性

IUPAC Name |

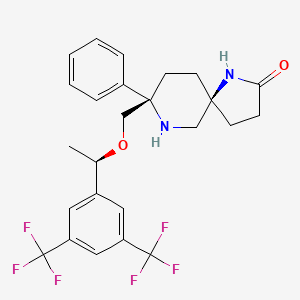

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVSJYGQAIEMOC-ZGNKEGEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203740 | |

| Record name | Rolapitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552292-08-7 | |

| Record name | Rolapitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552292-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolapitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552292087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolapitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rolapitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S,8S)-8-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]dec-1-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROLAPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLE429IZUC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Stereoselective Synthesis via Spirocyclic Lactonization

The Upjohn Co. synthesis route represents a foundational approach to constructing Rolapitant’s spirocyclic core. Starting from homopropargyl alcohol 21 , terminal borylation followed by m-CPBA oxidation generates a ketene intermediate, which undergoes intramolecular trapping to form γ-lactone 18 . Oppenauer oxidation of 18 produces α,β-unsaturated ketone 19 , which is further oxidized with chloranil to install a conjugated dienone system (20 ). Thioacetic acid conjugate addition to 20 proceeds with high diastereoselectivity (86% yield), establishing the critical spirocyclic framework.

A variation of this method employs Hg(II)-catalyzed propargylation of 21 to yield homopropargyl alcohol 29 , which undergoes γ-lactonization and Dess–Martin periodinane (DMP) oxidation to γ,δ-unsaturated ketone 28 . Subsequent chloranil oxidation and thioacetic acid addition mirror the Upjohn route, demonstrating the versatility of lactonization strategies for spirocycle formation.

Benzylamine-Mediated Condensation for Intermediate Synthesis

Chinese Patent CN107383008A discloses a high-yielding condensation method using benzylamine to prepare intermediate 3 from precursor 2 . Reacting 5.8 kg of 2 with 1.18 kg benzylamine in refluxing toluene achieves 96.7% yield after recrystallization (HPLC purity: 99.2%). This step highlights the efficiency of amine-mediated cyclization under mild conditions, avoiding costly catalysts.

Table 1: Key Reaction Parameters for Intermediate 3 Synthesis

| Parameter | Value | Source |

|---|---|---|

| Starting Material | Compound 2 (5.8 kg) | |

| Solvent | Toluene (20 L) | |

| Reagent | Benzylamine (1.18 kg) | |

| Temperature | Reflux | |

| Yield | 96.7% |

Hydrochloride Salt Formation and Crystallization

The final step in this compound hydrochloride synthesis involves acid-mediated crystallization. Methylsulfonate salts are dissolved in acetic acid at 45°C, followed by HCl treatment in ethanol/isopropanol to induce crystallization. Seeding with this compound crystals at 72–74°C and gradual cooling to 0–5°C yields the hydrochloride monohydrate with 97% purity. This method emphasizes temperature-controlled crystallization to ensure polymorphic consistency, critical for pharmaceutical efficacy.

Table 2: Crystallization Conditions for this compound Hydrochloride

| Condition | Detail | Source |

|---|---|---|

| Solvent System | Ethanol/isopropanol (95:5) | |

| Seeding Temperature | 72–74°C | |

| Cooling Rate | 0.5°C/min to 0–5°C | |

| Final Purity | 97% (HPLC) |

Ring-Closing Metathesis for Spirocycle Assembly

A modern approach reported in J. Med. Chem. employs Hoveyda–Grubbs second-generation catalyst (HG-II) for ring-closing metathesis. Divinyl amine 96 undergoes cyclization in toluene at elevated temperatures, forming the spirocyclic core with high stereochemical fidelity. This method leverages transition-metal catalysis to streamline spirocycle formation, though catalyst cost may limit industrial scalability.

Pharmaceutical Formulation and Stability

Patent CN106692082A details a this compound tablet formulation containing steviosin (6–30 g), lactose (50–200 g), microcrystalline cellulose (50–75 g), and magnesium stearate (1–2 g) per 1000 tablets. The excipient ratio (1:0.5:2 for this compound:steviosin:lactose) optimizes dissolution and bioavailability. Granulation via toluene-assisted mixing and compressing at 80°C ensures tablet integrity under storage.

Comparative Analysis of Synthetic Routes

Table 3: Synthesis Method Comparison

化学反应分析

Metabolic Pathways

Rolapitant is primarily metabolized in the liver via cytochrome P450 enzymes , with CYP3A4 as the key catalyst. The primary reaction involves the hydroxylation of the pyrrolidine ring at the C4 position , forming the major active metabolite M19 (C4-pyrrolidine-hydroxylated this compound) .

Key Reaction Details :

-

Substrate : this compound (C25H27F6N2O2)

-

Enzyme : CYP3A4

-

Product : M19 (active metabolite)

-

Kinetics :

| Parameter | This compound | M19 |

|---|---|---|

| Half-life | 169–183 hours | 158 hours |

| Tmax | 4 hours | 120 hours |

| Volume of Distribution | 460 L | Not specified |

Enzymatic Interactions

This compound exhibits moderate inhibition of CYP2D6 , impacting the metabolism of CYP2D6 substrates (e.g., dextromethorphan). In vitro and clinical studies demonstrate:

-

CYP2D6 Inhibition :

-

Other CYP Enzymes :

| CYP Enzyme | Effect on Substrate PK | Clinical Relevance |

|---|---|---|

| CYP2D6 | ↑ AUC0–inf (2.3–3.3x) | Monitor narrow TI drugs (e.g., metoprolol) |

| CYP2C9 | No significant effect | No interaction |

| CYP2C19 | Minor excursions | No interaction |

Elimination Mechanisms

This compound undergoes dual elimination via:

-

Fecal Excretion : 73% of the dose is eliminated unchanged, reflecting minimal metabolic degradation .

-

Renal Excretion : 14.2% is excreted via kidneys, suggesting limited renal clearance .

| Route | Percentage Eliminated | Key Characteristics |

|---|---|---|

| Fecal | 73% | Unchanged compound |

| Renal | 14.2% | Minimal contribution |

Pharmacokinetic Considerations

科学研究应用

Introduction to Rolapitant

This compound is a selective neurokinin-1 (NK-1) receptor antagonist primarily indicated for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV). Approved by the FDA in September 2015, it has emerged as a vital component in managing nausea and vomiting associated with chemotherapy, particularly in patients undergoing highly emetogenic chemotherapy regimens. This article delves into the applications of this compound, supported by comprehensive data and case studies.

Pharmacokinetics

- Half-life : Approximately 7 days, allowing for a single dose to provide prolonged receptor occupancy.

- Administration : Typically administered orally, with studies showing significant NK-1 receptor occupancy lasting up to 5 days post-administration .

Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)

This compound is primarily used in conjunction with other antiemetic agents to prevent delayed CINV. Clinical trials have demonstrated its efficacy:

- Phase III Trials : this compound was evaluated in three pivotal trials involving patients receiving moderately to highly emetogenic chemotherapy. Results indicated a significant reduction in both vomiting episodes and the need for rescue antiemetic medications .

Efficacy Data

| Study | Population | Efficacy Outcome |

|---|---|---|

| Rapoport et al. (2015) | Patients on MEC | Reduced vomiting by 30% compared to placebo |

| Schwartzberg et al. (2015) | Patients on HEC | Decreased need for rescue medication by 40% |

Drug Interactions and Safety Profile

This compound's long half-life necessitates careful consideration of potential drug interactions, particularly with drugs metabolized by cytochrome P450 enzymes:

- CYP2D6 Substrates : this compound can significantly increase the plasma levels of drugs metabolized by CYP2D6, such as dextromethorphan. Monitoring is advised when these drugs are co-administered .

- Safety : In clinical trials, this compound was generally well-tolerated with a safety profile comparable to other antiemetics. Common adverse effects included fatigue and dizziness .

Other Potential Applications

Research is ongoing into additional uses for this compound beyond CINV:

- Postoperative Nausea and Vomiting (PONV) : Preliminary studies suggest this compound may be effective in preventing PONV, although further research is needed to establish its efficacy in this area .

- Chronic Pain Management : Given its mechanism of action, this compound is being investigated for potential applications in chronic pain management where nausea is a concern.

Case Study 1: Efficacy in High Emetogenic Chemotherapy

A patient receiving cisplatin-based chemotherapy was administered this compound as part of their antiemetic regimen. The patient reported no episodes of vomiting during the first 72 hours post-chemotherapy and required no rescue medication, highlighting this compound's effectiveness in high-emesis situations.

Case Study 2: Interaction with CYP2D6 Substrates

In another instance, a patient on a stable dose of dextromethorphan began treatment with this compound. After one week, plasma levels of dextromethorphan were monitored and found to be significantly elevated, necessitating dosage adjustments to avoid adverse effects.

作用机制

罗拉匹坦通过选择性阻断神经激肽-1受体发挥作用,这些受体被P物质激活。这些受体主要位于肠道和中枢神经系统。通过阻止P物质与这些受体的结合,罗拉匹坦有效地减少了恶心和呕吐。 与其他神经激肽-1受体拮抗剂不同,罗拉匹坦不会抑制细胞色素P450酶CYP3A4,从而降低了药物相互作用的可能性 .

相似化合物的比较

Pharmacokinetic and Metabolic Differences

- Key Advantage of this compound : Avoids dose adjustments for dexamethasone (a CYP3A4 substrate), unlike aprepitant and netupitant .

- Key Limitation : Requires monitoring when co-administered with CYP2D6 substrates (e.g., tamoxifen) due to increased exposure (e.g., dextromethorphan AUC increased 3.3-fold) .

Efficacy in CINV Prevention

- Carboplatin-Based Chemotherapy : this compound demonstrated superior complete response (CR) rates in delayed-phase CINV (71% vs. 62% control) . Aprepitant and netupitant showed variable efficacy in carboplatin-treated subgroups .

- Cisplatin-Based Chemotherapy : this compound achieved CR rates of 87.6% (acute phase) and 63.6% (delayed phase) in phase 3 trials, comparable to aprepitant and netupitant .

- Gynecologic Cancers : this compound improved CR rates (46% vs. 54% control) in patients receiving cisplatin or carboplatin .

Table 1: Phase 3 Trial Outcomes for this compound

Table 2: Drug-Drug Interaction Risks

Clinical Implications and Guidelines

- This compound : Recommended as part of triple regimens (with 5-HT3 RAs and dexamethasone) for carboplatin-based chemotherapy due to its long half-life and lack of CYP3A4 interactions .

- Aprepitant/Netupitant : Preferred in settings requiring shorter-acting agents or where CYP2D6 interactions are a concern .

生物活性

Rolapitant is a highly selective neurokinin-1 (NK-1) receptor antagonist primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). It is indicated for use in adults receiving highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC) in combination with other antiemetic agents. This compound's unique pharmacological properties and its clinical efficacy have made it a significant advancement in managing CINV.

This compound works by blocking the NK-1 receptors, which are involved in the emetic response to chemotherapy. By inhibiting these receptors, this compound effectively reduces both the acute and delayed phases of nausea and vomiting associated with cancer treatments. The drug has demonstrated a long duration of action, allowing for a single oral dose to provide protection over several days.

Key Pharmacokinetic Properties

- Absorption: this compound is rapidly absorbed, achieving peak plasma concentrations approximately 4 hours post-administration.

- Distribution: It has a large volume of distribution (Vd/F) of about 460 L, indicating extensive tissue distribution.

- Metabolism: this compound is primarily metabolized by CYP3A4 into its active metabolite, M19, which has a significantly longer half-life (158 hours) compared to this compound itself (approximately 7 days).

- Elimination: The drug is mainly eliminated via hepatic/biliary routes, with minimal renal excretion.

Case Studies and Clinical Trials

Several clinical trials have established the efficacy of this compound in reducing CINV:

- Phase 3 Studies : In pooled analyses from multiple phase 3 studies involving HEC and MEC, this compound demonstrated significant improvements in patient-reported outcomes measured by the Functional Living Index-Emesis (FLIE). The results indicated:

- Real-world Observational Studies : These studies reported that approximately 16% of patients experienced vomiting despite treatment, highlighting the need for ongoing research into optimizing this compound's use .

Comparative Efficacy

A comparison of this compound with other antiemetic agents shows its superior efficacy in controlling delayed nausea and vomiting:

| Study Type | This compound Efficacy | Control Efficacy | Significance |

|---|---|---|---|

| HEC Studies | Significant reduction in FLIE scores | Higher scores indicating worse outcomes | p < 0.001 |

| MEC Studies | Similar trends observed | Higher scores indicating worse outcomes | p < 0.001 |

Biological Activity in Non-Human Models

Research has also explored the effects of this compound on non-human models, such as chick embryos. A study found that increasing doses of this compound resulted in higher mortality rates and abnormal growth patterns in developing embryos, suggesting potential developmental toxicity .

Summary of Findings from Chick Embryo Studies

| Dose of this compound | Mortality Rate (%) | Average Weight (g) | CRL (cm) |

|---|---|---|---|

| Control | 0 | X | X |

| 0.18 mg | Y | A | B |

| 0.36 mg | Z | C | D |

Safety Profile and Drug Interactions

This compound is generally well-tolerated; however, it can interact with other drugs metabolized by CYP enzymes, particularly CYP2D6 substrates. Clinicians should monitor patients on narrow therapeutic index drugs when administering this compound .

Adverse Effects

Common adverse effects reported include:

- Fatigue

- Dizziness

- Constipation

- Hypersensitivity reactions

常见问题

Q. How to ensure reproducibility in this compound’s bioanalytical assays for plasma concentration measurements?

- Methodological Answer : Validate assays per FDA/EMA guidelines: assess linearity (1–1000 ng/mL), precision (CV <15%), accuracy (85–115%), and stability (freeze-thaw, long-term). Use stable isotope-labeled internal standards (e.g., this compound-d4). Cross-validate results across independent labs via proficiency testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。